4-Methoxy-1-methylindolin-2-one

Physicochemical profiling Druglikeness Permeability prediction

4-Methoxy-1-methylindolin-2-one (CAS 7699-21-0), also referred to as 4-methoxy-1-methyloxindole, is a synthetic heterocyclic small molecule belonging to the indolin-2-one (oxindole) family. Its core scaffold combines a 4-methoxy substituent with an N-methyl group on the indolin-2-one ring system, resulting in a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 7699-21-0
Cat. No. B1317746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1-methylindolin-2-one
CAS7699-21-0
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC=C2OC
InChIInChI=1S/C10H11NO2/c1-11-8-4-3-5-9(13-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3
InChIKeyQRGVWBMIQHILSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1-methylindolin-2-one (CAS 7699-21-0) – Chemical Identity and Scaffold Classification for Informed Procurement


4-Methoxy-1-methylindolin-2-one (CAS 7699-21-0), also referred to as 4-methoxy-1-methyloxindole, is a synthetic heterocyclic small molecule belonging to the indolin-2-one (oxindole) family. Its core scaffold combines a 4-methoxy substituent with an N-methyl group on the indolin-2-one ring system, resulting in a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol [1]. The compound is commercially available as a versatile research intermediate and building block, typically supplied at purities of ≥95% to 98%, and is routinely characterized by NMR, HPLC, and mass spectrometry .

Why 4-Methoxy-1-methylindolin-2-one Cannot Be Replaced by Generic Indolin-2-one Analogs


Indolin-2-one derivatives exhibit widely divergent physicochemical and biological properties depending on the nature and position of substituents on the aromatic ring and the lactam nitrogen. The presence of the electron-donating 4-methoxy group alters the electron density of the aromatic system, directly influencing reactivity in electrophilic substitution and metal-catalyzed coupling reactions [1]. Concurrently, N-methylation eliminates the hydrogen-bond donor capacity of the lactam NH, which fundamentally changes the compound's solubility profile, metabolic stability, and target-binding interactions compared to NH-indolin-2-ones. These structural features are not simultaneously present in common alternatives such as 1-methylindolin-2-one (lacking 4-OMe) or 4-methoxyindolin-2-one (lacking N-Me); therefore, generic substitution risks altered reaction outcomes in synthetic sequences and loss of desired pharmacological properties in bioassays [1][2].

Quantitative Differentiation Evidence for 4-Methoxy-1-methylindolin-2-one Versus Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison Among 4-Methoxy, N-Methyl, and Combined Substitution

The 4-methoxy-1-methylindolin-2-one scaffold exhibits a computed XLogP3 of 0.9, placing it intermediate between 4-methoxyindolin-2-one (XLogP3 = 0.7) and 1-methylindolin-2-one (XLogP3 ≈ 1.2) [1]. This balanced lipophilicity arises from the combined effect of the polar methoxy group (lowering logP) and the lipophilic N-methyl group (raising logP), providing a distinct partitioning profile that is not achievable with single-substitution analogs.

Physicochemical profiling Druglikeness Permeability prediction

Hydrogen-Bond Donor Deficiency Drives Unique Intermolecular Interaction Profile

4-Methoxy-1-methylindolin-2-one possesses zero hydrogen-bond donor (HBD) atoms, in contrast to 4-methoxyindolin-2-one (HBD = 1, from the lactam NH) and indolin-2-one itself (HBD = 1) [1][2]. The N-methyl substitution permanently caps the lactam nitrogen, eliminating the canonical hydrogen-bond donor interaction that is characteristic of the parent oxindole scaffold. This feature alters solubility, crystal packing, and protein-ligand binding modes compared to NH-bearing analogs.

Molecular recognition Crystal engineering Receptor binding

C-5 Electrophilic Bromination: Demonstrated Synthetic Tractability for Late-Stage Functionalization

The compound serves as a direct precursor for C-5-selective bromination to afford 5-bromo-4-methoxy-1-methylindolin-2-one, as demonstrated in a patent procedure using N-bromosuccinimide (NBS) in chloroform/methanol at −10 °C, yielding the brominated derivative after silica gel chromatography [1]. This regioselective transformation exploits the activating effect of the 4-methoxy group for electrophilic aromatic substitution at the para-related C-5 position, while the N-methyl group remains inert under these conditions.

Late-stage functionalization Halogenation Diversification

Supplier-Documented Purity and Analytical Characterization Enabling Reproducible Research

Multiple commercial suppliers provide 4-methoxy-1-methylindolin-2-one with documented purity levels of 97% (Bidepharm) to 98% (Synblock, Leyan), accompanied by batch-specific QC data including NMR, HPLC, GC, and LC-MS . In contrast, the more specialized derivative 5-bromo-4-methoxy-1-methylindolin-2-one (CAS 1255957-66-4) is typically offered at 98% purity but with less extensive QC documentation, while 4-methoxyindolin-2-one (CAS 7699-17-4) carries hazard classifications (H302, H315, H319, H332, H335) that may complicate handling in certain laboratory settings .

Quality control Batch consistency Analytical standards

Optimal Application Scenarios for 4-Methoxy-1-methylindolin-2-one in Research and Industry


Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Campaigns Targeting Kinase ATP-Binding Sites

The indolin-2-one core is a privileged scaffold in kinase inhibitor design, as exemplified by the approved drug sunitinib. The 4-methoxy-1-methyl substitution pattern provides a distinct physicochemical signature (XLogP3 = 0.9, HBD = 0, TPSA = 29.5 Ų) that fills an unoccupied fragment space between more polar NH-oxindoles and more lipophilic N-alkylindoles [1][2]. This compound is optimally deployed as a core fragment in scaffold-hopping libraries where control over lipophilicity and hydrogen-bonding capacity is critical for optimizing target affinity and selectivity while maintaining acceptable ADME properties.

Synthetic Methodology: Regioselective C-5 Diversification via Electrophilic Halogenation

The validated C-5 bromination protocol (NBS, CHCl₃/MeOH, −10 °C) enables the conversion of 4-methoxy-1-methylindolin-2-one into 5-bromo-4-methoxy-1-methylindolin-2-one as a single regioisomer [3]. This brominated intermediate is a versatile handle for downstream Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), providing efficient access to 5-aryl, 5-amino, or 5-alkynyl derivatives for SAR exploration. The methoxy group's ortho/para-directing effect ensures predictable regiochemical outcomes that are not available with unsubstituted indolin-2-one scaffolds.

Chemical Biology: Probe Design Requiring Defined Hydrogen-Bonding Profiles

Because 4-methoxy-1-methylindolin-2-one lacks hydrogen-bond donor capacity (HBD = 0) while retaining two hydrogen-bond acceptor sites (the C-2 carbonyl and the 4-methoxy oxygen), it is particularly suitable for designing cell-permeable probes where NH-mediated hydrogen bonding would promote undesirable target engagement or reduce membrane permeability [1]. This property is advantageous in designing negative control compounds for SAR studies, where removal of a key HBD interaction is needed without altering the overall scaffold topology.

Process Chemistry: Scalable Intermediate with Multi-Vendor Supply Assurance

With documented purity exceeding 97% and availability from multiple global suppliers (Bidepharm, Synblock, Leyan, CymitQuimica) providing batch-specific QC data, this compound is a reliable starting material for multi-step synthetic sequences requiring consistent quality . The absence of hazard classifications simplifies shipping, storage, and handling compared to 4-methoxyindolin-2-one, reducing operational complexity in kilo-lab and pilot-plant environments.

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